Structural and MW Comparison with Hydroxy Ketone Analogs
The molecular weight and formula of 2-Propanone, 1-(2-furanyl)-3-hydroxy- (MW 140.14 g/mol, C7H8O3) provide a clear basis for differentiation from the closely related analog 1-(furan-2-yl)-2-hydroxyethanone (CAS 17678-19-2), which has a molecular weight of 126.11 g/mol and formula C6H6O3 [1]. This difference of 14.03 g/mol, corresponding to a CH2 group, directly impacts physical properties such as solubility and chromatographic behavior, and more importantly, alters the compound's potential for intermolecular interactions and subsequent biological activity [2].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | 140.14 g/mol, C7H8O3 |
| Comparator Or Baseline | 1-(furan-2-yl)-2-hydroxyethanone (CAS 17678-19-2): 126.11 g/mol, C6H6O3 |
| Quantified Difference | ΔMW = 14.03 g/mol |
| Conditions | Calculated from standard atomic weights |
Why This Matters
This quantifiable difference in molecular weight and elemental composition is a critical factor for procurement decisions, as it ensures the correct chemical identity is sourced for specific synthetic pathways or biological assays where a homolog might be ineffective or introduce unwanted variability.
- [1] NIST Chemistry WebBook. Furyl hydroxymethyl ketone. https://webbook.nist.gov/cgi/cbook.cgi?ID=C17678192 View Source
- [2] PubChem. 1-(Furan-2-yl)-2-hydroxyethanone. https://pubchem.ncbi.nlm.nih.gov/compound/124074 View Source
